molecular formula C16H12Cl4N4O3S B11704186 2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide

2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11704186
M. Wt: 482.2 g/mol
InChI Key: ZWOOQPTVWYKIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C16H12Cl4N4O3S and a molecular weight of 482.175 g/mol . This compound is notable for its unique structure, which includes multiple halogen atoms and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 4-nitroaniline and thiophosgene to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents, and optimizing reaction conditions for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The nitro group may play a role in generating reactive oxygen species, leading to oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of halogen atoms and a nitro group makes it particularly reactive and versatile for various applications .

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-12-4-2-1-3-11(12)13(25)22-14(16(18,19)20)23-15(28)21-9-5-7-10(8-6-9)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

ZWOOQPTVWYKIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.